molecular formula C18H19NO4 B2999210 3-Phenyl-4-(phenylmethoxycarbonylamino)butanoic acid CAS No. 25271-50-5

3-Phenyl-4-(phenylmethoxycarbonylamino)butanoic acid

Cat. No. B2999210
CAS RN: 25271-50-5
M. Wt: 313.353
InChI Key: HKJTUNQDTQFKQF-UHFFFAOYSA-N
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Description

  • IUPAC Name : (3S)-4-(benzyloxy)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid .

Molecular Structure Analysis

The molecular structure of 3-Phenyl-4-(phenylmethoxycarbonylamino)butanoic acid consists of a butanoic acid backbone with two phenyl groups attached. The benzyloxy and carbonylamino substituents contribute to its overall structure. Refer to the InChI code for a detailed representation :

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m0/s1 

Physical And Chemical Properties Analysis

  • Safety Information : The compound carries warning labels (H302, H315, H319, H335) and precautionary statements (P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352) .

Safety and Hazards

Caution should be exercised when handling this compound due to its potential hazards. Always follow proper safety protocols and consult the provided Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

For more technical details, you can refer to the Sigma-Aldrich product page .

properties

IUPAC Name

3-phenyl-4-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(21)11-16(15-9-5-2-6-10-15)12-19-18(22)23-13-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJTUNQDTQFKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-4-(phenylmethoxycarbonylamino)butanoic acid

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